molecular formula C14H8ClNO2 B597455 2-Chloro-4-(4-cyanophenyl)benzoic acid CAS No. 1261945-47-4

2-Chloro-4-(4-cyanophenyl)benzoic acid

Cat. No. B597455
M. Wt: 257.673
InChI Key: AFHPJWJSDUYNJK-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-cyanophenyl)benzoic acid is a chemical compound with the molecular formula C14H8ClNO2 . It has a molecular weight of 257.68 . The IUPAC name for this compound is 3-chloro-4’-cyano [1,1’-biphenyl]-4-carboxylic acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-chlorobenzoic acid can be prepared by the oxidation of 2-chlorotoluene . In another study, a co-crystal of 2-chloro-4-nitrobenzoic acid and nicotinamide was synthesized using liquid-assisted grinding and solution crystallization experiments .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(4-cyanophenyl)benzoic acid can be analyzed using various computational and experimental techniques. For instance, nonhydrogen atoms can be first refined isotropically followed by anisotropic refinement by full-matrix least-squares calculations based on F2 .


Physical And Chemical Properties Analysis

2-Chloro-4-(4-cyanophenyl)benzoic acid has a molecular weight of 181.57 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the search results.

Scientific Research Applications

Pharmaceutical Applications

2-Chloro-4-(4-cyanophenyl)benzoic acid has potential applications in the pharmaceutical industry . It is considered a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent .

Method of Application

Crystallography

2-Chloro-4-(4-cyanophenyl)benzoic acid is used as a coformer in the creation of pharmaceutical cocrystals and molecular salts .

Method of Application

In crystallography, this compound is used to produce binary complexes, including three cocrystals and two molecular salts . The specific methods of application or experimental procedures are not detailed in the available literature.

Results or Outcomes

The use of 2-Chloro-4-(4-cyanophenyl)benzoic acid in crystallography has resulted in the production of a series of five binary complexes . These complexes make use of a number of different heteromeric hydrogen-bonded interactions .

Safety And Hazards

The safety data sheet for a related compound, 2-chlorobenzoic acid, indicates that it can cause skin and eye irritation. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

2-chloro-4-(4-cyanophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHPJWJSDUYNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688824
Record name 3-Chloro-4'-cyano[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-cyanophenyl)benzoic acid

CAS RN

1261945-47-4
Record name 3-Chloro-4'-cyano[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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